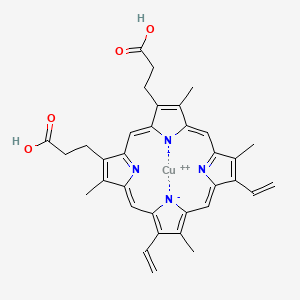

Cu(II) protoporphyrin IX

Description

Overview of Protoporphyrin IX in Biological Systems

Protoporphyrin IX (PPIX) is a vital organic compound classified as a porphyrin. wikipedia.org It serves as a crucial precursor to essential biomolecules in living organisms, including heme in hemoglobin and chlorophyll (B73375). wikipedia.orgfrontierspecialtychemicals.com This tetrapyrrole macrocycle is fundamental to life, playing a pivotal role in a wide array of physiological processes across different biological kingdoms. frontierspecialtychemicals.com

The biosynthesis of protoporphyrin IX is a highly conserved process, occurring in organisms from bacteria to mammals. wikipedia.org It is synthesized from basic precursors like glycine (B1666218) and succinyl-CoA or glutamic acid. wikipedia.org The pathway culminates in the oxidation of protoporphyrinogen (B1215707) IX by the enzyme protoporphyrinogen oxidase to form protoporphyrin IX. wikipedia.org

Once formed, protoporphyrin IX stands at a critical metabolic juncture. frontierspecialtychemicals.com Its primary fate is to be chelated with a metal ion to form functional metalloporphyrins. nih.gov The most well-known of these is heme, formed by the insertion of an iron ion (Fe²⁺) by the enzyme ferrochelatase. wikipedia.orgnih.gov Heme is the prosthetic group for numerous essential proteins, including:

Hemoglobin and Myoglobin (B1173299): Responsible for oxygen transport and storage. frontierspecialtychemicals.comresearchgate.net

Cytochromes: Key components of electron transport chains in cellular respiration. nih.govresearchgate.net

Cytochrome P450 enzymes: Involved in the metabolism of a wide variety of compounds. frontierspecialtychemicals.comresearchgate.net

Catalases and Peroxidases: Enzymes that protect against oxidative damage. researchgate.net

In plants and certain algae, protoporphyrin IX is the precursor to chlorophyll, the pigment essential for photosynthesis. frontierspecialtychemicals.comechelon-inc.com In this case, magnesium is inserted into the porphyrin ring. wikipedia.org Furthermore, protoporphyrin IX is a precursor for the synthesis of cobalamin (vitamin B12), an essential enzymatic cofactor in both mammals and bacteria. frontierspecialtychemicals.com

Beyond its role as a biosynthetic intermediate, protoporphyrin IX itself has biological functions and is utilized in medical applications such as photodynamic therapy due to its photosensitizing properties. nih.govnih.gov

Significance of Metalation in Porphyrin Chemistry

The insertion of a metal cation into the porphyrin macrocycle, a process known as metalation, is of profound significance in chemistry and biology. nih.govassumption.edu This process dramatically alters the physical and chemical properties of the porphyrin, giving rise to a vast array of functions that the metal-free porphyrin base cannot perform. numberanalytics.comias.ac.in

The key consequences of metalation include:

Modulation of Electronic and Optical Properties: The introduction of a metal ion into the porphyrin's central cavity changes the electronic structure of the macrocycle. mdpi.com This, in turn, alters its absorption and emission spectra, influencing its color and photophysical properties. nih.gov The specific metal ion can fine-tune these properties for various applications. assumption.edunumberanalytics.com

Enhanced Stability and Defined Geometry: Metalation often increases the thermal and chemical stability of the porphyrin ring. wikipedia.org The size of the coordinated metal cation influences the geometry of the resulting metalloporphyrin, which can adopt conformations such as planar, domed, or ruffled. nih.govresearchgate.net

Creation of Active Sites for Catalysis: Metalloporphyrins are effective catalysts for a variety of chemical reactions, including oxidation and reduction. numberanalytics.comwikipedia.org The metal center acts as a Lewis acid and can participate in redox cycling, mimicking the function of heme enzymes like cytochrome P450. wikipedia.org

Enabling Biological Functions: In biological systems, metalation is catalyzed by specific enzymes called chelatases. wikipedia.orgnih.gov This precise insertion of a specific metal ion is what enables the diverse functions of molecules like heme (iron), chlorophyll (magnesium), and vitamin B12 (cobalt). nih.govnih.gov The metal ion is directly involved in binding small molecules like oxygen or participating in electron transfer reactions. researchgate.netias.ac.in

The process of metalation is generally a slow reaction due to the structural distortion required for the porphyrin ring to accept the metal ion. researchgate.net In synthetic chemistry, this is often achieved by reacting the free-base porphyrin with a metal salt under forcing conditions. wikipedia.org

Contextual Role of Copper(II) in Metalloporphyrin Research

Copper(II) ions are frequently used in the study and application of metalloporphyrins for several key reasons. While iron and magnesium are the most common metals found in naturally occurring, biologically active porphyrins, the investigation of "un-natural" synthetic metalloporphyrins, including those with copper, has expanded the functional possibilities of these molecules. assumption.edu

The significance of copper(II) in this field includes:

Catalysis: Copper-containing metalloporphyrins have been investigated as catalysts. rasayanjournal.co.in For instance, they have been used in the chemical fixation of carbon dioxide. bohrium.com

Probing Biological Systems: Because Cu(II) protoporphyrin IX does not inhibit heme oxygenase, it can be used as a negative control in studies of this enzyme, helping to elucidate the roles of other metalloporphyrins. medkoo.com

Stability and Biocompatibility: Chelation with copper ions can significantly enhance the stability and biocompatibility of porphyrin-based structures, which is advantageous for applications in drug delivery and therapy. mdpi.com

Unique Photophysical Properties: Copper(II) porphyrins exhibit distinct optical properties, including fluorescence, which can be harnessed for various applications. mdpi.com

Neurodegenerative Disease Research: Studies have explored the potential of copper porphyrins, along with those of zinc and manganese, in restoring mitochondrial function, which is often impaired in conditions like Alzheimer's disease. neurology.org

Understanding Reaction Mechanisms: The kinetics of copper(II) insertion into porphyrins and its ability to mediate the disaggregation of porphyrin clusters have been studied to understand the fundamental mechanisms of metalloporphyrin formation and interaction. nih.gov

While trace amounts of copper porphyrins have been observed in natural sources like crude oil, their primary role is in synthetic and research contexts, where the unique properties of the copper ion can be exploited to design novel materials and investigate complex biological and chemical systems. oup.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32CuN4O4 |

|---|---|

Molecular Weight |

624.2 g/mol |

IUPAC Name |

copper 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

ASFPSNQTLAUXFI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Cu+2] |

Origin of Product |

United States |

Synthesis and Derivatization of Copper Ii Protoporphyrin Ix

Synthetic Pathways for Protoporphyrin IX Precursors

Protoporphyrin IX (PPIX) is the immediate precursor required for the synthesis of Cu(II) protoporphyrin IX. nih.gov The generation of PPIX can be achieved through biosynthetic pathways or total chemical synthesis.

In most living organisms, the biosynthesis of PPIX is a highly conserved, eight-step enzymatic process. nih.gov The pathway begins in the mitochondria with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase. nih.govfrontierspecialtychemicals.com After being exported to the cytoplasm, two molecules of ALA are combined to form porphobilinogen (B132115) (PBG). frontierspecialtychemicals.com Four molecules of PBG are then sequentially used to create the linear tetrapyrrole, hydroxymethylbilane, which is cyclized to form uroporphyrinogen III. wikipedia.orgfrontierspecialtychemicals.com Subsequent enzymatic modifications, including decarboxylation and oxidation, convert uroporphyrinogen III into coproporphyrinogen III, then protoporphyrinogen (B1215707) IX, and finally, protoporphyrinogen oxidase catalyzes the six-electron oxidation to yield protoporphyrin IX. frontierspecialtychemicals.comechelon-inc.com

Total chemical synthesis offers an alternative route to PPIX and its precursors. These methods typically involve the condensation of smaller pyrrole-based units. One approach involves the formation of a,c-biladiene from a dipyrromethane and subsequent cyclization using a copper(II) salt, followed by demetallation to yield the PPIX precursor. nih.gov Another strategy relies on the condensation of 5,5'-diiodo- and 5,5'-diformyl-dipyrromethanes to construct the porphyrin macrocycle. nih.gov

Methods for Copper(II) Incorporation into Protoporphyrin IX Macrocycle

The insertion of a copper(II) ion into the central cavity of the protoporphyrin IX macrocycle is the definitive step in forming this compound. This metallation can be accomplished through several methods.

The most common laboratory synthesis involves reacting the free base protoporphyrin IX with a copper(II) salt. For instance, a solution of protoporphyrin IX in a solvent like methylene (B1212753) chloride or dimethylformamide (DMF) is treated with a copper(II) salt such as copper(II) acetate (B1210297) or copper(II) nitrate. mdpi.comukm.my The reaction mixture is typically heated to facilitate the complexation, often under reflux for a short period, yielding the this compound complex. mdpi.comukm.my In some biological contexts, the enzyme ferrochelatase, which naturally inserts iron into PPIX to form heme, can also catalyze the insertion of other divalent metal ions, including copper, albeit with different efficiencies and potential for substrate inhibition. nih.gov A novel, solvent-free method involves the direct deposition of protoporphyrin IX molecules onto a copper surface (e.g., Cu(110) or Cu(100)) under ultrahigh vacuum conditions, where the copper atoms from the substrate are incorporated into the porphyrin macrocycle at room temperature. acs.org

| Method | Copper Source | Solvent/Conditions | Key Features |

|---|---|---|---|

| Salt Reflux | Copper(II) acetate | Methylene chloride / Ethanol | High yield (e.g., 98%); requires heating (e.g., 40°C). mdpi.com |

| Salt Reflux | Copper(II) nitrate | Dimethylformamide (DMF) | Effective for microscale synthesis; requires heating (e.g., 80°C). ukm.my |

| Enzymatic Insertion | Cu²⁺ ions | Aqueous buffer (pH 7.0) | Catalyzed by ferrochelatase; subject to severe substrate inhibition. nih.gov |

| Surface Metallation | Copper substrate (e.g., Cu(100)) | Ultrahigh vacuum | Occurs at room temperature; forms metalloprotoporphyrin IX in situ. acs.org |

Functionalization and Modification Strategies of Protoporphyrin IX for Copper(II) Complexation

The chemical versatility of the protoporphyrin IX scaffold allows for its functionalization at its peripheral vinyl and carboxylic acid groups. frontierspecialtychemicals.com These modifications can be performed before or after copper insertion and are used to tune the molecule's properties, such as solubility and capacity for further conjugation. nih.gov

The two vinyl groups at positions 3 and 8 of the porphyrin ring are susceptible to a variety of chemical transformations. mdpi.com

Hydrobromination: A common strategy involves treating the porphyrin with a hydrobromic acid-acetic acid system. This quantitatively converts the vinyl groups into bromoethyl groups, which can then undergo nucleophilic substitution reactions with alcohols or amines to introduce new functionalities. nih.govmdpi.com

Diels-Alder Cycloaddition: The vinyl groups can act as dienes in Diels-Alder reactions with reactive dienophiles. This reaction results in the formation of a fused cyclohexadiene ring on the porphyrin macrocycle, creating a chlorin-type structure. google.com These reactions have been successfully carried out using the dimethyl ester of protoporphyrin-IX to improve solubility and prevent interference from the carboxylic acid groups. google.com

Heck Reaction: Palladium-catalyzed Heck reactions have been used to functionalize the vinyl groups of Zn(II) protoporphyrin-IX dimethyl ester, allowing for the introduction of aryl groups. However, this method can lead to a mixture of regioisomers. acs.org

The two propionic acid side chains at positions 13 and 17 offer another key site for derivatization. nih.gov

Esterification: The carboxylic acid groups are frequently converted into esters, most commonly the dimethyl ester, by reacting protoporphyrin IX with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This modification significantly improves the molecule's solubility in common organic solvents, facilitating subsequent reactions while preserving the core porphyrin structure. nih.gov

Amide Bond Formation: The carboxylic acid groups can be coupled with amines to form stable amide bonds. This is a versatile strategy for attaching a wide range of molecules, including amino acids, peptides, or polymers like polyethylene (B3416737) glycol (PEG). mdpi.comrsc.orgsci-hub.box This method has been used to create biomimetic models and amphiphilic photosensitizers. mdpi.comrsc.org For example, a new dinuclear heme-copper complex was created by attaching a Gly-L-His-OMe residue to one propionic acid group and an amino-bis(benzimidazole) residue to the other. rsc.orgresearchgate.net

| Modification Site | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| Vinyl Groups | Hydrobromination | HBr-AcOH system | Creates bromoethyl groups for further nucleophilic substitution. mdpi.com |

| Vinyl Groups | Diels-Alder Reaction | Acetylene derivative dienophiles | Forms fused cyclohexadiene rings, creating chlorin-like structures. google.com |

| Carboxylic Acid Groups | Esterification | Methanol, H₂SO₄ | Improves solubility in organic solvents (e.g., Protoporphyrin IX dimethyl ester). |

| Carboxylic Acid Groups | Amide Coupling | Amines, coupling agents (e.g., DCC) | Covalently attaches other molecules (peptides, polymers) for specific functions. rsc.orgsci-hub.box |

Preparation of Films and Nanocomposites Containing Copper(II) Protoporphyrin IX

This compound can be incorporated into larger material systems such as thin films and nanocomposites for applications in electronics and biotechnology.

Thin solid films of this compound have been prepared using methods like resistive thermal evaporation (RTE). mdpi.comresearchgate.net Studies have shown that the porphyrin molecules are not degraded during the RTE process and the resulting films exhibit charge carrier mobilities on the order of 10⁻⁵ cm² V⁻¹ s⁻¹, making them suitable for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Nanocomposites containing this compound are being developed for various applications. These materials are often designed to improve the solubility and delivery of the porphyrin. sci-hub.box

Carbon Dot Conjugates: this compound can be covalently linked to carbon dots (CDs) through amide bonds formed between the porphyrin's carboxylic acid groups and amine groups on the CDs. sci-hub.box

Chitosan-Carbon Nanotube Composites: Nanocomposites have been synthesized by modifying chitosan (B1678972) with protoporphyrin IX via amide cross-linking, incorporating multi-walled carbon nanotubes, and subsequently chelating a metal ion like zinc. nih.gov A similar approach could be applied for copper.

Polymer Nanocomposites: A nanocomposite of copper nanoparticles (CuNPs) has been synthesized by the chemical reduction of copper acetate in the presence of a poly-N-vinylimidazole (PVI) polymer, which acts as a stabilizer. semanticscholar.org Other work has focused on creating antibacterial fabric nanocomposites by incorporating copper oxide nanoparticles into a polymer hydrogel matrix. ekb.eg

| Material Type | Preparation Method | Components | Potential Application |

|---|---|---|---|

| Thin Film | Resistive Thermal Evaporation (RTE) | This compound | Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net |

| Nanocomposite | Amide Cross-linking | This compound, Carbon Dots (CDs) | Drug delivery, Bioimaging. sci-hub.box |

| Nanocomposite | Chemical Reduction | Copper Nanoparticles, Poly-N-vinylimidazole | Biotechnology, Biomedicine. semanticscholar.org |

| Nanocomposite | Sol-gel & Immersion | Copper Oxide Nanoparticles, Polymer Hydrogel, Cotton Fabric | Antibacterial textiles. ekb.eg |

Advanced Spectroscopic Investigations of Copper Ii Protoporphyrin Ix

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins and metalloporphyrins. researchgate.net The spectra are dominated by two types of π-π* electronic transitions within the aromatic macrocycle: an extremely intense band in the near-UV region, known as the Soret or B-band, and a set of weaker absorptions in the visible region, referred to as Q-bands. researchgate.netcore.ac.uk

The absorption characteristics of Cu(II) protoporphyrin IX are sensitive to its environment, including the solvent and its aggregation state. The intense Soret band and the less intense Q-bands are hallmark features. For instance, in a solid-state thin film, this compound exhibits a Soret band around 375 nm and a broader Q-band in the 500–600 nm range. mdpi.com In dimethyl sulfoxide (B87167) (DMSO), the Soret peak is observed at approximately 407 nm. hitachi-hightech.com The aggregation of porphyrins, which can occur in polar solvents, often leads to a broadening of the Soret band and shifts in the Q-band positions. nih.gov The transition from a free-base protoporphyrin IX to its copper(II) complex simplifies the absorption spectrum, a characteristic feature of metallation. ukm.my

Below is a table summarizing the observed absorption maxima for this compound and its free-base precursor in different media.

| Compound | Medium | Soret Band (nm) | Q-Bands (nm) |

| This compound | Solid Film | ~375 | 500-600 |

| This compound | Dimethyl Sulfoxide (DMSO) | 407 | Not specified |

| This compound | Chlorobenzene Solution | Not specified | Not specified |

| Protoporphyrin IX (Free Base) | Toluene | 408 | 505, 541, 577, 631 |

| Protoporphyrin IX (Free Base) | Acetonitrile-Water | 398 | Not specified |

This table presents data compiled from various research findings to illustrate the effect of the medium on the spectral properties of protoporphyrin IX and its copper complex. mdpi.comhitachi-hightech.comnih.govresearchgate.net

Axial ligation refers to the binding of one or two ligands to the central metal ion in a direction perpendicular to the porphyrin plane. This interaction can influence the electronic structure and, consequently, the UV-Vis spectrum. For this compound dimethyl ester, the addition of an axial ligand like pyridine (B92270) results in the formation of a five-coordinate complex, which is accompanied by shifts in the absorption bands. scispace.com

However, the extent of spectral change can vary. In some studies involving water-soluble copper porphyrins, the UV-Vis spectra show a surprising lack of significant change upon the addition of potential axial ligands like imidazole (B134444) or nitrite. researchgate.netresearchgate.net In biological contexts, when this compound is incorporated into apomyoglobin, it becomes five-coordinate through binding to the proximal histidine residue of the protein, a form of axial ligation confirmed by its absorption spectrum. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as complexes containing the Cu(II) ion (d⁹ configuration), which has one unpaired electron. nih.gov The EPR spectrum provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center. nih.govacs.org

The EPR spectrum of this compound is characteristic of a Cu(II) ion in a d⁹ spin state (S=1/2). The spectral parameters, such as the g-values and hyperfine coupling constants, are highly sensitive to the geometry of the copper site and the nature of the coordinating ligands. nih.gov When this compound is inserted into the heme pocket of apomyoglobin, the EPR spectrum, along with UV-Vis data, confirms a five-coordinate environment for the copper ion, which is likely coordinated to the proximal F8 histidine residue. nih.gov This demonstrates the ability of EPR to probe the specific ligand arrangement around the copper center within a protein matrix.

EPR spectroscopy is also employed to study the aggregation of paramagnetic molecules. Specific research has utilized electron spin resonance to investigate the formation of this compound dimers in solution. dntb.gov.ua The interaction between the two paramagnetic Cu(II) centers in a dimer leads to characteristic changes in the EPR spectrum compared to the monomeric species, allowing for the detection and characterization of the dimerization process.

A significant application of this compound is its use as an EPR-active probe to study the structure and dynamics of hemoglobin. nih.gov By preparing hybrid hemoglobins (B146990) in which the native iron-heme in either the α or β subunits is replaced with this compound, researchers can gain insight into specific subunit environments. nih.govresearchgate.net EPR studies on these hybrids at room temperature have shown that the interaction between the Cu(II) ion and the axial proximal histidine ligand is specifically weakened in the α subunits when the hemoglobin molecule is in a low-affinity (T-state) conformation. nih.govresearchgate.net This finding indicates that this compound serves as a useful EPR probe for investigating the local deoxyheme environment and the subtle conformational changes that occur within hemoglobin during its cooperative binding of oxygen. nih.gov

Infrared (IR) and Resonance Raman Spectroscopy

Infrared (IR) and Resonance Raman (RR) spectroscopy are powerful techniques for probing the molecular vibrations of this compound. gatech.edu These methods provide detailed insights into the structural and electronic properties of the porphyrin macrocycle and its interaction with the central copper ion. researchgate.net

The vibrational spectra of metalloporphyrins are complex, but many bands are sensitive to the oxidation state, coordination number, and spin state of the central metal, as well as the conformation of the porphyrin ring. researchgate.netias.ac.in RR spectroscopy is particularly useful as it allows for the selective enhancement of vibrations coupled to the electronic transitions of the porphyrin chromophore. gatech.edu

Assignments for the vibrational modes of the asymmetrically substituted protoporphyrin IX are often interpreted by comparison to more symmetric metalloporphyrins, aided by normal coordinate calculations and isotopic substitution studies. researchgate.netnih.gov In this compound, several structure-sensitive Raman bands have been identified. The frequencies of these bands are influenced by the interaction between the Cu(II) d-orbitals and the porphyrin π-system. rsc.org A study of various metallated protoporphyrin IX dimethyl ester complexes found that the frequency reduction of these structure-sensitive bands follows the order Ni(II) > Co(II) > Pd(II) > Cu(II) > Zn(II) > Cd(II). rsc.org

Recent studies have focused on identifying specific vibrational modes that influence the compound's properties, such as spin relaxation. For a series of Cu(II) porphyrins with varying degrees of ruffling, analysis indicated that a local vibrational mode with an energy between 200–270 cm⁻¹ likely governs the spin-lattice relaxation time (T₁) at high temperatures. rsc.org DFT calculations and infrared ion-dip spectroscopy have also been employed to investigate the ground-state structure and photodynamics of jet-cooled this compound complexes. nih.gov

Below is a table of empirically assigned resonance Raman bands for metalloporphyrins, which serve as a basis for interpreting the spectra of this compound.

| Vibrational Mode (ν) | Frequency Range (cm⁻¹) | Description |

| ν4 | 1350-1400 | Oxidation state marker, sensitive to π-electron density on the heme. researchgate.net |

| ν3 | ~1496 | High-frequency skeletal mode. researchgate.net |

| ν2 | ~1584 | High-frequency skeletal mode. researchgate.net |

| Local Mode | 200-270 | Implicated in spin relaxation, likely a bond-stretching mode. rsc.org |

| Ruffling Mode | ~26 | Low-energy mode contributing to relaxation at low temperatures. rsc.org |

The conformation of the porphyrin macrocycle, particularly non-planar distortions like ruffling, has a significant impact on its photophysical properties. nih.gov The study of this compound in both its ground and electronically excited states reveals the importance of these conformations. researchgate.net

Investigations using infrared ion-dip spectroscopy combined with density-functional theory (DFT) have explored the ground-state structure and photodynamics of this compound. nih.gov These studies highlight that conformational changes in the excited state, relative to the ground-state geometry, are crucial in determining the subsequent decay pathways. nih.govresearchgate.net For instance, picosecond absorption spectroscopy has shown that upon excitation, the this compound dimethyl ester populates a Franck-Condon state which then decays through various triplet states (²T₁ and ⁴T₁) on a picosecond timescale. aip.org

Resonance Raman studies on ruffled Cu(II) porphyrins have been instrumental in linking specific vibrational modes to conformational dynamics and resulting properties like electron spin relaxation. rsc.org While low-energy ruffling modes (~26 cm⁻¹) can dominate relaxation at low temperatures, higher-energy symmetric stretching modes are more influential at temperatures of 100 K and above. rsc.org This demonstrates that different vibrational modes associated with specific conformations dictate the molecule's behavior under varying conditions.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of the absorbing atom. rsc.org For this compound, XAS at the Cu K-edge provides direct information about the oxidation state, coordination geometry, and bond lengths of the central copper ion. rsc.orgresearchgate.net

The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

XANES: The XANES region, which includes the pre-edge and rising edge, is sensitive to the oxidation state and coordination geometry of the copper center. rsc.orgnih.gov In square-planar Cu(II) porphyrins, the pre-edge region of the Cu K-edge spectrum often displays a weak feature corresponding to the formally dipole-forbidden 1s → 3d transition. nih.gov More specifically, studies have assigned features in this region to both a Cu 1s → 3dₓ²₋ᵧ² transition and a Cu 1s → porphyrin π* transition. nih.gov Another feature, a 1s → 4p₂ transition, is also characteristic of square-planar Cu-N₄ structures and appears as a pre-edge peak around 8985 eV. researchgate.net Operando XAS studies have unequivocally demonstrated that the copper center participates as a redox center during charge storage processes, showing a reduction from Cu(II) to Cu(I) upon discharge. rsc.org

EXAFS: The EXAFS region provides quantitative information about the local structure, including the number of coordinating atoms, their distance from the copper center, and the degree of structural disorder. rsc.orgrsc.org Analysis of EXAFS data for Cu(II) porphyrins consistently shows that the copper ion is coordinated by four nitrogen atoms from the porphyrin ring. researchgate.net The Cu-N bond length is determined to be approximately 1.97 Å. researchgate.net Polarized total-reflection EXAFS studies on monolayers at an air-water interface have further utilized the polarization dependence to confirm a standing-up molecular orientation. researchgate.net

The following table summarizes key findings from XAS investigations of Cu(II) porphyrins.

| XAS Feature | Energy/Value | Interpretation | Source(s) |

| XANES Pre-edge Peak | ~8985 eV | 1s → 4p₂ transition in a square-planar Cu-N₄ structure. | researchgate.net |

| XANES Pre-edge | Two peaks | Assigned to Cu 1s → 3dₓ²₋ᵧ² and Cu 1s → porphyrin π* transitions. | nih.gov |

| EXAFS Cu-N Distance | ~1.97 Å | Bond length between the central Cu(II) ion and the four coordinating porphyrin nitrogen atoms. | researchgate.net |

| EXAFS Coordination Number | 4 | Number of nitrogen atoms in the first coordination shell of Cu(II). | researchgate.net |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a valuable tool for studying chiral molecules and the conformations of macromolecules like proteins, as well as the packing of chromophores. rsc.org

When this compound is incorporated into a protein, CD spectroscopy can provide information on two main aspects: the secondary structure of the protein and the local environment of the bound porphyrin.

Porphyrin Packing: The CD spectrum in the Soret band region of the porphyrin (around 400 nm) is induced by the asymmetric environment provided by the protein's amino acid residues surrounding the chromophore. nih.gov The shape and sign of these CD signals are highly sensitive to the porphyrin's orientation and its interactions with nearby residues. Studies have shown that this compound complexes with proteins can exhibit a bisignate (S-shaped) CD spectrum in the Soret region, which is indicative of specific porphyrin-protein interactions and packing arrangements. researchgate.net For the this compound-myoglobin complex, the CD spectrum of the porphyrin transitions suggested that the packing of the amino acid side chains around the porphyrin is different from that in the native iron-containing protein. nih.gov

Coordination Chemistry and Structural Analysis of Copper Ii Protoporphyrin Ix

Copper(II) Coordination Geometry and Axial Ligation

The coordination environment of the copper(II) ion within the protoporphyrin IX macrocycle is a critical determinant of its chemical and physical properties. The Cu(II) ion, with its d⁹ electron configuration, is subject to Jahn-Teller distortion, which influences its coordination geometry. It typically resides within the plane of the four nitrogen atoms of the porphyrin ring. The interaction with axial ligands, molecules that bind to the metal center perpendicular to the porphyrin plane, dictates the final geometry and electronic structure of the complex.

Cu(II) protoporphyrin IX can exist in both four-coordinate (tetracoordinate) and five-coordinate (pentacoordinate) forms, depending on the surrounding chemical environment. ias.ac.in In the absence of strongly coordinating axial ligands, the complex adopts a square planar, tetracoordinate geometry. researchgate.netresearchgate.netrsc.org This is often observed in non-coordinating solvents or in specific protein environments where potential axial ligands are sterically hindered. researchgate.netrsc.org For instance, UV-visible absorption spectroscopy of the Cu(II)PPIX-HmuY complex shows a Soret band at 389 nm, which is characteristic of a tetracoordinate species. researchgate.netrsc.org

The addition of an axial ligand leads to the formation of a five-coordinate, square pyramidal structure. nih.gov This is a common coordination state in many biological systems where a residue from a protein can bind to the copper center. nih.gov The presence of a fifth ligand, such as a histidine residue or a water molecule, causes the copper ion to be displaced slightly out of the porphyrin plane towards the axial ligand. researchgate.net In reconstituted copper hemoglobins (B146990) (CuHb), which serve as models for deoxyhemoglobin, both four- and five-coordinate species can be present at the active sites. ias.ac.in The transition between these coordination states can be influenced by interactions with surfactants, which can weaken the coordination of axial ligands like proximal histidine. ias.ac.in

Table 1: Coordination States of this compound

| Coordination State | Geometry | Typical Environment | Spectroscopic Signature (Soret Band) |

|---|---|---|---|

| Tetracoordinate | Square Planar | Non-coordinating solvents, HmuY protein complex researchgate.netrsc.org | ~389 nm researchgate.netrsc.org |

| Pentacoordinate | Square Pyramidal | Coordinating solvents, Myoglobin (B1173299), Hemoglobin ias.ac.innih.gov | ~405 nm ias.ac.in |

In many heme-containing proteins, a highly conserved histidine residue, known as the proximal histidine, serves as an endogenous axial ligand to the central metal ion. rsc.org When this compound is incorporated into the heme pocket of proteins like myoglobin or hemoglobin, the imidazole (B134444) side chain of the proximal histidine residue coordinates to the copper ion. nih.govnih.gov This interaction is crucial for stabilizing the porphyrin within the protein and modulating its electronic properties.

Supramolecular Assembly and Intermolecular Interactions

The structure of this compound, with its large aromatic core and peripheral propionic acid groups, facilitates its assembly into larger, ordered supramolecular structures. researchgate.netmdpi.com These assemblies are governed by a variety of non-covalent intermolecular interactions. The formation of these nanostructures is influenced by factors such as solvent polarity and the presence of other interacting molecules. researchgate.net The self-assembly process is driven by a delicate balance of forces, including π-π stacking, hydrogen bonding, and hydrophobic interactions. researchgate.netmdpi.com

The two propionic acid side chains on the protoporphyrin IX macrocycle are key functional groups for forming hydrogen bonds. researchgate.netresearchgate.net These acidic groups can act as both hydrogen bond donors and acceptors, allowing them to form extensive networks that stabilize supramolecular assemblies. nih.govmdpi.com For example, in the presence of L-arginine, the deprotonated carboxylic acid head groups of protoporphyrin IX form hydrogen bonds with the guanidine (B92328) head group of the amino acid, contributing to the formation of complex nanostructures. researchgate.netmdpi.com The half-neutralization of these carboxylic acid chains can lead to a network of intermolecular hydrogen bonds that further stabilize the resulting aggregates. researchgate.net In protein contexts, such as rationally designed nitric oxide reductases, hydrogen-bonding networks involving the porphyrin and surrounding amino acid residues, like glutamate, are crucial for facilitating biological functions. rcsb.org

C-H···π interactions, a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor, also contribute to the stability of porphyrin assemblies. The extensive π-system of the porphyrin macrocycle makes it an excellent acceptor for such interactions. These interactions can occur between adjacent porphyrin molecules or between the porphyrin and surrounding solvent or protein molecules. While direct experimental quantification for this compound is less common, the importance of π-π stacking interactions, which are conceptually related, is well-established for porphyrin self-assembly. researchgate.netmdpi.com These stacking interactions, often in a head-to-head arrangement, are a primary driving force for aggregation. researchgate.net The G-quartet plane in G-quadruplex DNA can interact with aromatic molecules like porphyrins via π-π interactions. nih.govfrontierspecialtychemicals.com

In solution, particularly in aqueous or partially aqueous environments, this compound has a strong tendency to form dimers and higher-order aggregates. researchgate.netrsc.orgrsc.org This aggregation is primarily driven by hydrophobic effects and π-π stacking interactions between the large, flat porphyrin rings. mdpi.com The process is highly dependent on factors like concentration, pH, and ionic strength. researchgate.netnih.gov At neutral or alkaline pH, dimerization is a dominant process. researchgate.net

Electron spin resonance (ESR) studies on frozen solutions of this compound have allowed for the direct observation of dimeric species. rsc.orgrsc.org By simulating the observed ESR line shapes, researchers have been able to estimate the distance between the two copper centers in the dimer. rsc.orgrsc.org These studies indicated a Cu(II)-Cu(II) separation that is slightly larger than what would be expected from simple close-packing, suggesting that solvation of the side groups on the porphyrin ring plays a role in the dimer's structure. rsc.orgrsc.org Fluorimetric techniques have also been used to study the dimerization equilibrium of protoporphyrin IX in aqueous solutions, providing quantitative data on the dimerization constants. nih.gov

Crystallographic Studies and Solid-State Structure of Copper(II) Protoporphyrin IX

The solid-state structure of metalloporphyrins is fundamental to understanding their physical and chemical properties, influencing everything from catalytic activity to electronic behavior. While extensive research has been conducted on various metalloporphyrin complexes, detailed crystallographic data for this compound, specifically, remains elusive in readily available literature. Studies on thin solid films of this compound have indicated that when deposited through resistive thermal evaporation, the resulting layers are nearly amorphous. mdpi.com This suggests that the crystallization of this complex can be challenging. However, the role of the protoporphyrin IX ligand as a crystallization facilitator for other molecular structures has been documented.

Role of Protoporphyrin IX as a Crystallization Helper

Protoporphyrin IX has been identified as a "crystallization helper," a molecule that can facilitate the formation of high-quality, large single crystals of other compounds, even when it is not incorporated into the final crystal lattice of the target compound. This effect was observed in the synthesis of a complex Cu₂₄ cluster. The addition of a small amount of protoporphyrin IX to the reaction mixture resulted in single crystals that were up to ten times larger than those obtained without it, though both methods produced crystals with a similar prismatic habit. nih.gov

The precise mechanism by which protoporphyrin IX acts as a crystallization helper in this context is not fully elucidated in the study, but it is a notable example of how porphyrins can influence crystallization processes. This role is crucial in obtaining crystals suitable for single-crystal X-ray diffraction, a technique that requires well-ordered and sufficiently large crystals to determine the precise three-dimensional arrangement of atoms.

Analysis of Crystal Packing and Intermolecular Forces

π-π Stacking: The large, aromatic macrocycle of the porphyrin ring is prone to π-π stacking interactions, where the planes of adjacent molecules align. The degree of overlap and the distance between the planes are key parameters in these interactions.

Hydrogen Bonding: In protoporphyrin IX, the propionic acid side chains are capable of forming strong hydrogen bonds. In the solid state, these interactions can create extensive networks, linking molecules together. csic.es For instance, studies on protoporphyrin IX on copper surfaces have revealed the formation of N-H···O=C hydrogen bonds between the carboxylic group of one molecule and the pyrrolic ring of an adjacent molecule. csic.es

In the case of this compound, the coordination of the copper ion would introduce further complexity. The copper center could potentially engage in axial coordination with functional groups of neighboring molecules, such as the carboxylate groups of the propionic acid side chains or solvent molecules, if present in the crystal lattice. Such interactions would significantly influence the crystal packing. For example, studies on other copper porphyrins have shown intermolecular Cu···π contacts. semanticscholar.org

The conformation of the porphyrin macrocycle itself, whether planar, ruffled, or saddled, also plays a critical role in determining the packing efficiency and the nature of intermolecular contacts. uni-muenchen.deworldscientific.com The flexibility of the propionic acid side chains further allows for various packing arrangements to be adopted. researchgate.net

Below is a table summarizing the types of intermolecular forces that are expected to be significant in the solid-state structure of this compound, based on the known interactions in similar porphyrin systems.

| Intermolecular Force | Interacting Groups | Potential Impact on Crystal Structure |

| π-π Stacking | Porphyrin macrocycles | Influences the stacking distance and offset of adjacent molecules, affecting electronic properties. |

| Hydrogen Bonding | Propionic acid groups (-COOH) | Can form strong, directional interactions, leading to the formation of dimers or extended chains/sheets. |

| Van der Waals Forces | Methyl and vinyl substituents, porphyrin skeleton | Contribute to the overall cohesive energy and dense packing of the molecules. |

| Coordinate Bonding | Cu(II) center and propionate (B1217596) groups or solvent | Potential for axial ligation, creating bridges between molecules and influencing the coordination geometry of the copper ion. |

| C-H···π Interactions | Peripheral C-H bonds and the aromatic macrocycle | Weaker interactions that can contribute to the stability of the three-dimensional structure. |

Without a definitive crystal structure for this compound, this analysis remains predictive. The interplay of these forces would ultimately determine the final solid-state architecture, which in turn governs many of the material's bulk properties.

Electronic Structure and Photophysical Dynamics of Copper Ii Protoporphyrin Ix

Excited-State Dynamics and Relaxation Pathways

Upon photoexcitation, Cu(II) protoporphyrin IX undergoes a series of rapid relaxation processes. The initial excitation populates either the Soret (B) or Q bands, which are porphyrin-centered π-π* transitions. nih.govacs.org The subsequent de-excitation pathways are dictated by the intricate interplay between the porphyrin-centered excited states and the metal-centered d-orbitals.

A key feature of copper porphyrins is the efficient intersystem crossing (ISC) from the initially excited singlet states to triplet states. nih.gov This process is facilitated by the coupling of the porphyrin-based excited states with the unpaired electron on the copper atom, a phenomenon known as enhanced intersystem crossing (EISC). nih.gov

Theoretical studies on copper(II) porphyrin have provided insights into the rates of these processes. For a similar compound, this compound dimethyl ester in benzene (B151609) at room temperature, the experimental ISC rate (kISC) from the tripdoublet state (2T1) to the tripquartet state (4T1) was determined to be 1.6 x 109 s-1. nih.govfrontiersin.org Concurrently, the reverse intersystem crossing (RISC) rate (kRISC) from 4T1 back to 2T1 was measured at 5.6 x 108 s-1. nih.govfrontiersin.org Theoretical calculations at 83 K for unsubstituted copper porphyrin show the RISC rate to be approximately 11% of the forward ISC rate, which is in favorable agreement with these experimental values. nih.govfrontiersin.org

The small energy gap (ΔEDQ) between the 2T and 4T states and the temperature play a crucial role in determining the equilibrium between these states, following the Boltzmann distribution. nih.govfrontiersin.org This equilibrium is fundamental to the temperature-dependent luminescent properties of copper porphyrins. nih.govfrontiersin.org

Table 1: Intersystem and Reverse Intersystem Crossing Rates for this compound Dimethyl Ester in Benzene at Room Temperature

| Process | Rate Constant (s⁻¹) |

| Intersystem Crossing (ISC) | 1.6 x 10⁹ |

| Reverse Intersystem Crossing (RISC) | 5.6 x 10⁸ |

Following excitation to the Soret band, this compound undergoes ultrafast internal conversion (IC) to the lower-lying Q states. acs.org For this compound dimethyl ester, the relaxation from the initially populated 2S1 state to the 2T1 state occurs within 8 picoseconds. nih.govfrontiersin.org More recent studies on related copper porphyrins like CuTPP and CuOEP have measured this decay to be even faster, on the order of 50 to 80 femtoseconds. nih.gov

Theoretical calculations indicate that the IC from the 2T1 state to lower-lying doublet states (2dd3) is significantly slower, by about two orders of magnitude, compared to other non-radiative relaxation pathways from 2T1. nih.govfrontiersin.org This suggests that IC to these lower states is not a major de-excitation channel. nih.govfrontiersin.org The relaxation process from higher-lying excited states to the 2T1 state is generally rapid. nih.gov

Luminescent Properties

The luminescence of this compound is highly sensitive to its environment and temperature, exhibiting a range of emissive behaviors. nih.govfrontiersin.org The paramagnetic copper center introduces unique luminescent properties not typically observed in porphyrins with diamagnetic metal cations. mdpi.com

Thin films of this compound exhibit weak photoluminescence. mdpi.com When excited at approximately 410 nm, a fluorescence emission is observed around 635 nm. hitachi-hightech.com In another study, excitation of a Cu-PP-IX film at 405 nm at room temperature resulted in a photoluminescence spectrum with a maximum in the near-infrared range. mdpi.comresearchgate.netresearchgate.net

Organic light-emitting diodes (OLEDs) incorporating this compound as an emitting dopant have demonstrated electroluminescence (EL). mdpi.comnih.gov The EL spectra of these devices show maxima at 428 nm and a more intense peak at 705 nm, with a shoulder extending into the infrared region. mdpi.com The ability to generate both UV and near-IR electroluminescence highlights its potential in optoelectronic applications. mdpi.comresearchgate.net

Table 2: Luminescence Emission Maxima of this compound

| Luminescence Type | Excitation Wavelength (nm) | Emission Maximum (nm) |

| Photoluminescence | ~410 | ~635 |

| Photoluminescence | 405 | Near-IR |

| Electroluminescence | - | 428, 705 (more intense) |

This compound is capable of exhibiting thermally activated delayed fluorescence (TADF). nih.govfrontiersin.org This phenomenon arises from the efficient reverse intersystem crossing (RISC) from the lowest triplet state (4T1) back to the lowest excited singlet (tripdoublet) state (2T1), from which delayed fluorescence occurs. nih.govfrontiersin.org The small energy gap between these two states is a critical factor for efficient TADF. nih.govfrontiersin.org

For the TADF mechanism to be competitive with phosphorescence, both the phosphorescence rate and the doublet-quartet energy gap must be small. nih.gov Theoretical calculations confirm that copper(II) porphyrin emits TADF, which is consistent with experimental observations. nih.govfrontiersin.org This property is of significant interest for applications in organic light-emitting diodes, as it allows for the harvesting of both singlet and triplet excitons, potentially leading to high quantum efficiencies. magtech.com.cnnih.gov

At low temperatures, the emission from this compound is dominated by phosphorescence. nih.govfrontiersin.org As the temperature is lowered, the thermal energy becomes insufficient to promote efficient RISC from the 4T1 state to the 2T1 state. nih.govfrontiersin.org Consequently, the population of the 4T1 state increases, and the dominant de-excitation pathway becomes phosphorescence from this state to the ground state. nih.govfrontiersin.org

For unsubstituted copper porphyrin, pure phosphorescence was observed at 35 K, which gradually transitioned to fluorescence as the temperature was raised to 143 K. nih.gov This temperature-dependent shift from phosphorescence to fluorescence is a characteristic feature of copper porphyrins and is directly linked to the thermal equilibrium between the 2T and 4T states. nih.govfrontiersin.org Molecules with a larger energy gap between these states, such as copper tetraphenylporphyrin (B126558) (CuTPP), tend to exhibit mainly phosphorescence even at liquid nitrogen temperatures. nih.govfrontiersin.org Theoretical calculations have shown that at 83 K, copper(II) porphyrin emits a small amount of phosphorescence in addition to TADF. frontiersin.org

Charge Carrier Transport Abilities in Thin Films

This compound has demonstrated capabilities for both the formation of thin solid films and the transport of charge carriers within these films. mdpi.comnih.govresearchgate.net This makes it a material of interest for applications in thin-film optoelectronics. mdpi.com The charge transfer in these disordered media is understood to occur via a hopping mechanism between molecules, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy states serve as the transport sites for holes and electrons, respectively. mdpi.com

Mobility of Holes and Electrons in Deposited Layers

The efficiency of charge transport in these materials is quantified by the charge carrier mobility. For thin layers of this compound deposited through resistive thermal evaporation (RTE), both hole and electron mobilities have been measured. mdpi.comnih.govresearchgate.net These mobilities are on the order of 10⁻⁵ cm² V⁻¹ s⁻¹. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net This mobility is notably about one order of magnitude higher than that observed in other copper porphyrin films such as CuTFP and CuTPP. mdpi.com The charge carrier mobility in composites containing this compound has also been investigated, showing promise for the development of photodetectors. researchgate.netmdpi.com

Table 2: Charge Carrier Mobility in Deposited Layers of this compound

| Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) | Deposition Method | Reference |

|---|---|---|---|

| Holes | ~10⁻⁵ | Resistive Thermal Evaporation | mdpi.comnih.govdntb.gov.uaresearchgate.net |

| Electrons | ~10⁻⁵ | Resistive Thermal Evaporation | mdpi.comnih.govdntb.gov.uaresearchgate.net |

Computational and Theoretical Studies of Copper Ii Protoporphyrin Ix

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of metalloporphyrins, offering a balance between accuracy and computational cost. It is extensively used to predict a wide range of molecular properties.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in Cu(II)PPIX. Geometry optimization procedures using DFT methods, such as B3LYP combined with basis sets like 6-31G(d), have been successfully employed to predict the ground-state structure of protoporphyrin IX and its metal complexes. researchgate.net These calculations can reveal the planarity or non-planar distortions of the porphyrin macrocycle, such as ruffling. researchgate.networldscientific.com For instance, studies on similar iron(III) protoporphyrin IX systems have shown that the nature of axial ligands can induce either a planar or a ruffled conformation of the porphyrin ring. worldscientific.com The conformation of the propionate (B1217596) and vinyl side chains is also a key aspect of the conformational analysis. Theoretical studies have indicated the existence of several low-energy conformers for porphyrins, which can be influenced by the surrounding environment. researchgate.net The differences in bond lengths between different computational methods, such as unrestricted and restricted open-shell calculations, are often minimal for the ground state of copper porphyrins due to low spin contamination. frontiersin.org

Table 1: Selected Optimized Ground-State Bond Lengths for a Model Copper Porphyrin (CuP) using Different DFT Methods.

| Bond | UKS/PBE0 (Å) | ROKS/PBE0 (Å) |

|---|---|---|

| Cu-N | 1.999 | 1.999 |

| N-Cα | 1.381 | 1.381 |

| Cα-Cβ | 1.442 | 1.442 |

| Cα-Cm | 1.396 | 1.396 |

Data derived from theoretical studies on copper porphyrin models. frontiersin.org The table shows negligible differences between Unrestricted Kohn-Sham (UKS) and Restricted Open-Shell Kohn-Sham (ROKS) methods for ground-state geometry.

DFT calculations are instrumental in simulating and interpreting the infrared (IR) and Raman vibrational spectra of Cu(II)PPIX. By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. nih.govd-nb.info This process involves calculating the force constants of the molecule, which describe the stiffness of the chemical bonds. researchgate.netnih.gov A normal coordinate analysis can then be performed to understand the nature of each vibrational mode, detailing the contribution of different internal coordinates (bond stretches, angle bends, etc.). researchgate.netnih.gov For large molecules like protoporphyrins, this theoretical support is often essential for a complete and accurate interpretation of the complex vibrational spectra. researchgate.netnih.gov The agreement between calculated and experimental frequencies is generally good, although scaling factors are sometimes applied to the calculated frequencies to better match the experimental data. d-nb.info

The photophysical properties of Cu(II)PPIX are governed by its electronically excited states. Time-dependent DFT (TD-DFT) is a common method for calculating the energies of these excited states, which correspond to the absorption bands observed in UV-visible spectroscopy (e.g., the Q and B or Soret bands). nih.gov For open-shell systems like Cu(II) (a d⁹ metal), which has an unpaired electron, the interaction with the triplet excited state of the porphyrin ligand leads to the formation of tripdoublet and quartet states. frontiersin.orgnih.gov

Standard unrestricted TD-DFT calculations for these systems can suffer from significant spin contamination, where the calculated wavefunction is not a pure spin state but a mixture of different spin multiplicities. frontiersin.orgnih.gov This can lead to inaccurate predictions of excited-state energies. frontiersin.org To address this, more advanced methods like spin-adapted TD-DFT (X-TDDFT) have been developed, which provide a more accurate description of the excited states by avoiding spin contamination. frontiersin.orgnih.gov These calculations are crucial for understanding the relaxation pathways of the excited states, including processes like intersystem crossing, which are important for applications in photodynamic therapy and solar cells. nih.gov

Table 2: Comparison of Calculated Vertical Excitation Energies (in eV) for a Model Copper Porphyrin (CuP) with Experimental Data.

| State | U-TDDFT/PBE0 | X-TDDFT/PBE0 | Experiment (in Benzene) |

|---|---|---|---|

| ²S₁ (Q band) | 2.11 | 2.22 | 2.25 |

| ²S₂ (B band) | 2.87 | 3.10 | 3.15 |

Data derived from theoretical studies on copper porphyrin models. nih.gov The table highlights the improved accuracy of the spin-adapted (X-TDDFT) method over the unrestricted (U-TDDFT) method in predicting excitation energies compared to experimental values.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the structure and function of Cu(II)PPIX, influencing its aggregation behavior, interaction with biological macromolecules, and the formation of supramolecular structures. researchgate.net

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding and non-covalent interactions. ias.ac.inuni-rostock.de By identifying critical points in the electron density, QTAIM can locate bond paths between atoms and quantify the nature of the interaction at these points. ias.ac.inuni-rostock.de For non-covalent interactions, such as hydrogen bonds or van der Waals forces, the analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point provides insight into the strength and nature of the interaction. researchgate.net For example, weak van der Waals interactions are typically characterized by low electron density values (around 10⁻³ a.u.) and a small positive Laplacian. researchgate.net This analysis can be used to understand the interactions that stabilize the conformation of Cu(II)PPIX and its complexes. nih.govphyschemres.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in molecular crystals, which is crucial for understanding the supramolecular assembly of Cu(II)PPIX. researchgate.netnih.gov The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule and its neighbors in the crystal lattice. This surface can be color-mapped to highlight different types of close contacts, such as hydrogen bonds and π-π stacking interactions. nih.gov

Binding Energy Calculations for Intermolecular Forces

Computational simulations, particularly those calculating potential of mean force (PMF), are instrumental in understanding the intermolecular forces governing the interaction of protoporphyrin IX and its derivatives with other molecules, such as enzymes. plos.org These calculations provide an atomic-level description of conformational changes and pathway intermediates. plos.org For instance, studies on the enzyme protoporphyrinogen (B1215707) oxidase (PPO) have utilized free energy profiles to elucidate a feedback inhibition mechanism by its product, protoporphyrin IX. plos.org Such computational insights are validated through experimental methods like kinetic analyses of site-directed mutants, where the calculated free energies of binding show a strong correlation with experimental data. plos.org

While specific binding energy values for Cu(II) protoporphyrin IX in various intermolecular contexts are not extensively detailed in the surveyed literature, the principles are well-established. The calculation of complexation and interaction energies is a common theoretical approach. acs.orgnih.gov For example, in related copper(II) complexes, gas-phase complexation energies have been calculated to be in the range of -191 to -197 kcal/mol, highlighting the stability of such structures. nih.gov These studies also underscore the significant contribution of solvent effects, which can redefine the electronic behavior and geometry of the metal complexes. nih.gov In biological systems, such as when this compound is introduced into apomyoglobin, computational and spectroscopic methods suggest that the packing of amino acid side chains around the porphyrin ring dictates the local environment and binding, which differs from the native heme protein. nih.gov

Kinetic Simulations of Photophysical Processes

The photophysical dynamics of this compound involve a series of rapid energy relaxation events that can be modeled through kinetic simulations. aip.org Upon photoexcitation, the molecule is elevated to a Franck-Condon state of the second excited singlet state (²S₁). aip.org From this state, it undergoes a very rapid decay to the lowest excited tripdoublet state (²T₁). aip.orgnih.gov For this compound dimethyl ester, this relaxation process occurs within approximately 8 picoseconds. aip.org

Following this initial decay, the system evolves towards an equilibrium between the lowest tripdoublet state (²T₁) and the lowest quartet state (⁴T₁). aip.org The establishment of this equilibrium is a key process, with a time constant measured at 450–460 picoseconds for the Cu(II) complex. aip.org It is from this equilibrated mixture of states that subsequent luminescence, specifically phosphorescence, is emitted. aip.org

Theoretical models based on the thermal vibration correlation function (TVCF) have been employed to calculate the rates of internal conversion (IC), intersystem crossing (ISC), and radiative transitions. frontiersin.orgarxiv.orgresearchgate.net These simulations confirm that copper porphyrins can emit thermally activated delayed fluorescence (TADF) and a small amount of phosphorescence at low temperatures (e.g., 83 K), which is consistent with experimental observations. arxiv.orgresearchgate.net The simulations also suggest that once the molecule is excited by visible light to the bright ²S₁ state, it is expected to undergo a cascade of ultrafast internal conversion processes down to the ²T₁ state. nih.gov

Modeling Interconversion Rates between Spin States

The interconversion between the low-lying tripdoublet (²T₁) and tripquartet (⁴T₁) states is a critical determinant of the photophysical properties of this compound. nih.govfrontiersin.org Theoretical modeling provides quantitative rates for these transitions. A rapid equilibrium is often assumed between the ²T₁ and ⁴T₁ states. nih.gov However, kinetic simulations indicate that treating this interconversion as a simple fast equilibrium can lead to noticeable errors, as the steady-state concentration ratio can differ significantly from the equilibrium concentration ratio when all internal conversion processes are considered. nih.govfrontiersin.org

Calculations for a model copper porphyrin system at 83 K, which show favorable agreement with experimental data for this compound dimethyl ester, have determined specific rates. nih.govfrontiersin.org The rate of intersystem crossing (ISC) from the ²T₁ state to the ⁴T₁ state (k_ISC) was computed to be 2.36 × 10⁸ s⁻¹. nih.gov The reverse intersystem crossing (RISC) from ⁴T₁ back to ²T₁ (k_RISC) at this temperature is about 11% of the forward ISC rate. nih.govfrontiersin.org

These computed values align well with experimental rates measured for this compound dimethyl ester in a benzene (B151609) solvent at room temperature, where k_ISC was found to be 1.6 × 10⁹ s⁻¹ and k_RISC was 5.6 × 10⁸ s⁻¹. nih.govfrontiersin.org The energy gap between the ²T₁ and ⁴T₁ states is a crucial factor influencing these rates and the relative populations of the two states. frontiersin.org Theoretical calculations predict an adiabatic ²T₁–⁴T₁ gap of 92 cm⁻¹ in the gas phase. frontiersin.org

Interactive Data Table: Spin State Interconversion Rates

| Parameter | Condition | Value | Source |

| Experimental Rates | |||

| k_ISC (²T₁ → ⁴T₁) | This compound dimethyl ester in benzene, room temp. | 1.6 × 10⁹ s⁻¹ | frontiersin.org, nih.gov |

| k_RISC (⁴T₁ → ²T₁) | This compound dimethyl ester in benzene, room temp. | 5.6 × 10⁸ s⁻¹ | frontiersin.org, nih.gov |

| Computed Rates | |||

| k_ISC (²T₁ → ⁴T₁) | Model Cu-Porphyrin, gas phase, 83 K | 2.36 × 10⁸ s⁻¹ | nih.gov |

| k_RISC (⁴T₁ → ²T₁) | Model Cu-Porphyrin, gas phase, 83 K | ~2.6 × 10⁷ s⁻¹ (11% of k_ISC) | frontiersin.org, nih.gov |

| Adiabatic Energy Gap (²T₁–⁴T₁) | Model Cu-Porphyrin, gas phase | 92 cm⁻¹ | frontiersin.org |

Theoretical Approaches for Designing Fluorescent Tripdoublet States

The rare phenomenon of fluorescence from open-shell molecules like this compound originates from what is known as a tripdoublet state. frontiersin.orgarxiv.org This state is formed when a triplet (T) π → π* excitation on the porphyrin ligand couples antiferromagnetically with the unpaired electron in the d-orbital of the Cu(II) ion. frontiersin.orgarxiv.orgresearchgate.net Theoretical studies are crucial for understanding and designing molecules that can fluoresce from these states. frontiersin.org

A primary design principle is controlling the energy ordering of the excited states. frontiersin.org For a tripdoublet state (designated ²T) to be sufficiently long-lived to fluoresce, it must be the lowest doublet excited state and lie only slightly higher in energy than the lowest quartet excited state (⁴T). frontiersin.orgarxiv.org This minimizes non-radiative decay pathways. frontiersin.org The energy gap (ΔE_DQ) between the ²T and ⁴T states is therefore a critical parameter. nih.gov

Small ΔE_DQ: When the energy gap is small, the ²T state can be thermally populated from the ⁴T state, leading to fluorescence (specifically, thermally activated delayed fluorescence). Molecules like copper 2,3,7,8,12,13,17,18-octaalkylporphyrin (CuOAP) exhibit this behavior. frontiersin.org

Large ΔE_DQ: When the gap is large, the population remains trapped in the lower-energy ⁴T state, resulting in phosphorescence instead of fluorescence, as seen in copper 5,10,15,20-tetraphenylporphyrin (CuTPP). frontiersin.org

Accurate theoretical methods are essential for this design process. Standard unrestricted time-dependent density functional theory (U-TDDFT) is notoriously inaccurate for describing tripdoublet states due to significant spin contamination. arxiv.orgresearchgate.net Advanced, rigorous methods such as spin-adapted TDDFT (X-TDDFT) and static-dynamic-static second-order perturbation theory (SDSPT2) have been shown to provide reliable excitation energies and descriptions of the relaxation pathways, demonstrating favorable agreement with experimental results. frontiersin.orgarxiv.orgresearchgate.net These computational tools allow for the predictive design of new porphyrin-based molecules with tailored substituents to manipulate the ΔE_DQ and enhance fluorescence from tripdoublet states. frontiersin.org

Biomimetic and Biological System Interactions of Copper Ii Protoporphyrin Ix in Vitro/ex Vivo Focus

Reconstitution of Hemoproteins with Copper(II) Protoporphyrin IX

The replacement of the native iron-protoporphyrin IX (heme) group in hemoproteins with synthetic metalloporphyrins, such as Copper(II) protoporphyrin IX (Cu(II)PPIX), is a powerful technique for elucidating the structure-function relationships of these complex biomolecules. This reconstitution approach allows for the systematic investigation of the role of the central metal ion and the porphyrin macrocycle in modulating the protein's properties.

Formation of Hybrid Hemoglobins (B146990) and Myoglobins

Researchers have successfully created artificial hybrid hemoglobins where the hemes in either the α or β subunits are selectively replaced with Cu(II) protoporphyrin IX. nih.gov This results in hybrid molecules, such as α(Cu)₂β(Fe)₂ and α(Fe)₂β(Cu)₂, which contain both copper and iron centers within the same tetrameric protein structure. The preparation of these hybrids allows for the study of subunit interactions and the influence of the metal-substituted subunits on the oxygen-binding properties of the remaining ferrous subunits. nih.gov

Similarly, this compound has been incorporated into the heme pocket of apomyoglobin, the protein component of myoglobin (B1173299), to form a reconstituted copper-myoglobin. nih.gov Spectroscopic analysis, including absorption bands in the Soret and visible regions and electron spin resonance (ESR) spectra, confirms the successful insertion of the copper porphyrin into the protein scaffold. nih.gov The data from these studies indicate that the Cu(II) ion is five-coordinate, likely involving a bond with the proximal histidine residue (F8), mirroring the coordination environment of the native iron atom. nih.gov

Mechanistic Studies of Hemoprotein Function

The study of hemoproteins reconstituted with this compound provides valuable insights into the mechanisms governing their biological functions. For instance, investigations into Cu(II)-Fe(II) hybrid hemoglobins have revealed that the oxygen affinity of the ferrous subunits in these hybrids is significantly lower than that of native hemoglobin, resembling the low-affinity "T" (tense) state of deoxyhemoglobin. nih.gov This finding suggests that the presence of this compound in one set of subunits influences the conformation and function of the neighboring iron-containing subunits, highlighting the allosteric regulation within the hemoglobin tetramer. nih.gov

Copper(II) Protoporphyrin IX as a Spectroscopic Probe in Biological Systems

The unique spectroscopic properties of the copper(II) ion, which is paramagnetic, make this compound a valuable probe for investigating the local environment within the heme pockets of hemoproteins. Techniques such as electron paramagnetic resonance (EPR) and circular dichroism (CD) provide detailed information about the structure and conformation of the reconstituted proteins.

Assessment of Heme Environment and Protein Conformation in Myoglobin

Absorption and Electron Spin Resonance (ESR) Spectroscopy : The Soret and visible absorption bands, along with the ESR spectrum, indicate that the Cu(II) ion is five-coordinate, suggesting coordination with the proximal F8 histidine. nih.gov

Resonance Raman Spectroscopy : This technique has shown that the conformation of this compound within the myoglobin pocket does not significantly deviate from its conformation in a solution of copper(II) protoporphyrin IX dimethyl ester in carbon disulfide. nih.gov

Circular Dichroism (CD) Spectroscopy : Ultraviolet CD shows that the helical content of the globin protein is not altered by the substitution of heme with this compound. nih.gov However, the CD of the porphyrin transitions suggests that the packing of the amino acid side chains around the porphyrin is different from that in native metmyoglobin, indicating a subtle rearrangement of the heme pocket to accommodate the copper porphyrin. nih.gov

These findings demonstrate the utility of this compound as a sensitive reporter on the local microenvironment within the myoglobin heme pocket.

| Spectroscopic Technique | Observation in Cu(II)-Myoglobin | Implication |

| Absorption & ESR | Five-coordinate Cu(II) center | Coordination to proximal histidine (F8) |

| Resonance Raman | No significant distortion of the porphyrin | Protein pocket accommodates the Cu(II)PPIX without major strain |

| Ultraviolet CD | No change in globin helical content | Overall protein secondary structure is maintained |

| Porphyrin CD | Altered side-chain packing around the porphyrin | Local heme environment differs from native myoglobin |

Interactions with Heme Oxygenase Pathway

The heme oxygenase (HO) system is responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. nih.govresearchgate.net The interaction of metalloporphyrins with this pathway is of significant interest. While some metalloporphyrins, such as zinc protoporphyrin, are known inhibitors of heme oxygenase, this compound behaves differently. echelon-inc.com

Studies have consistently shown that this compound does not inhibit the activity of heme oxygenase. echelon-inc.commedchemexpress.com For this reason, it is frequently used in research as a negative control in experiments investigating the effects of heme oxygenase inhibitors. echelon-inc.commedchemexpress.com Its structural similarity to the native heme substrate, combined with its lack of inhibitory activity, makes it an ideal tool to ensure that any observed effects are due to the specific inhibition of the enzyme and not to non-specific effects of the porphyrin macrocycle.

| Compound | Interaction with Heme Oxygenase | Role in Research |

| Heme (Iron Protoporphyrin IX) | Substrate | The natural molecule degraded by the enzyme |

| Zinc Protoporphyrin IX | Inhibitor | Used to block the activity of heme oxygenase |

| Copper(II) Protoporphyrin IX | No Inhibition | Used as a negative control for inhibitors |

Role as a Negative Control for Heme Oxygenase Inhibitors (e.g., Zinc(II) Protoporphyrin IX)

Copper(II) protoporphyrin IX (Cu(II)PPIX) serves as a crucial negative control in in vitro studies of heme oxygenase (HO) activity. echelon-inc.commedchemexpress.commedchemexpress.com Heme oxygenase is the rate-limiting enzyme in the degradation of heme, catalyzing its conversion to biliverdin, free iron, and carbon monoxide. Certain metalloporphyrins, such as Zinc(II) protoporphyrin IX (Zn(II)PPIX), are known potent inhibitors of this enzyme. In experimental setups designed to investigate the effects of HO inhibition, Cu(II)PPIX is employed alongside the inhibitor to ensure that the observed effects are specifically due to the inhibition of HO activity and not from other non-specific effects of the metalloporphyrin structure itself. echelon-inc.commedchemexpress.com This is because, unlike Zn(II)PPIX, this compound does not inhibit the enzymatic activity of heme oxygenase. echelon-inc.commedchemexpress.com Its structural similarity to both the natural substrate (heme) and the inhibitor (Zn(II)PPIX) makes it an ideal control compound.

Antimicrobial Activity Studies (In Vitro)

Activity against Specific Pathogenic Microorganisms (e.g., Porphyromonas gingivalis, Staphylococcus aureus)

Interactive Data Table: Antimicrobial Activity of this compound

| Microorganism | In Vitro Activity | Research Findings |

| Porphyromonas gingivalis | Exhibits antimicrobial activity | Studies have shown that this compound can reduce the planktonic growth and biofilm formation of P. gingivalis. |

| Staphylococcus aureus | Activity suggested by general copper studies | While various copper complexes show activity against S. aureus, specific MIC/MBC data for this compound is not readily available. |

Effects on Planktonic Growth and Biofilm Formation

This compound has been shown to reduce the biofilm growth of Porphyromonas gingivalis in in vitro models. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection against antibiotics and host immune responses. The ability of this compound to disrupt these biofilms is a significant aspect of its antimicrobial potential against P. gingivalis. Furthermore, it has been observed to inhibit the planktonic (free-floating) growth of this bacterium.

Regarding Staphylococcus aureus, a notable pathogen known for its robust biofilm formation on medical devices, the direct effects of this compound are less characterized. However, numerous studies on copper-coated surfaces and other copper complexes have demonstrated significant inhibition of S. aureus biofilm formation. byu.edu These studies indicate that copper ions can interfere with the initial attachment of bacteria and the subsequent development of the biofilm matrix. byu.edu

Proposed Mechanisms of Antimicrobial Action

The precise antimicrobial mechanisms of this compound are not fully elucidated but are thought to be multifaceted, drawing from the known actions of both copper and porphyrin structures. Several potential mechanisms include:

Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, leading to the production of highly toxic hydroxyl radicals. These ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Disruption of Cell Membranes: The lipophilic nature of the protoporphyrin IX ring may facilitate its interaction with and insertion into the bacterial cell membrane. The presence of the copper ion could then lead to lipid peroxidation and a loss of membrane integrity, resulting in the leakage of essential cellular contents.

Inhibition of Essential Enzymes: Copper can bind to sulfhydryl groups in proteins, leading to the inactivation of critical enzymes involved in cellular respiration and other metabolic pathways.

Interference with Heme Uptake and Metabolism: As a structural analog of heme, this compound could be taken up by bacteria through their heme acquisition systems. This "Trojan horse" strategy could lead to the intracellular accumulation of toxic copper. Furthermore, it might interfere with the bacterial heme biosynthesis pathway. It has been shown that copper can inhibit heme biosynthesis, leading to a deficiency in essential heme-containing proteins like catalases.

Binding Specificity to Bacterial Hemeophores (e.g., HmuY protein)

Porphyromonas gingivalis is a heme auxotroph, meaning it cannot synthesize its own heme and must acquire it from the host environment. To achieve this, it utilizes a sophisticated heme uptake system, which includes the hemophore-like protein HmuY. In vitro studies have demonstrated that the P. gingivalis HmuY protein can bind to this compound. This binding is significant as it suggests that the presence of Cu(II)PPIX could competitively inhibit the binding and uptake of heme, thereby depriving the bacterium of this essential nutrient.

The binding of Cu(II)PPIX to HmuY occurs in a different manner compared to the binding of iron(III) protoporphyrin IX (heme). While heme is coordinated by two histidine residues (His134 and His166) in the HmuY protein, this compound interacts exclusively with the His134 residue. This distinct binding mode may contribute to the antimicrobial effect by sequestering the HmuY protein and preventing it from participating in heme acquisition.

Interactive Data Table: Binding Specificity to HmuY

| Ligand | HmuY Axial Ligands | Implication |

| Iron(III) Protoporphyrin IX (Heme) | His134 and His166 | Natural substrate binding for heme acquisition. |

| Copper(II) Protoporphyrin IX | His134 | Competitive binding, potentially inhibiting heme uptake. |

| Gallium(III) Protoporphyrin IX | His166 | Demonstrates differential binding of metalloporphyrins. |